6-Acetyl-2-isopropylnaphthalene 6-Acetyl-2-isopropylnaphthalene
Brand Name: Vulcanchem
CAS No.: 107208-69-5
VCID: VC20744416
InChI: InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
SMILES: CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

6-Acetyl-2-isopropylnaphthalene

CAS No.: 107208-69-5

Cat. No.: VC20744416

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

6-Acetyl-2-isopropylnaphthalene - 107208-69-5

Specification

CAS No. 107208-69-5
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1-(6-propan-2-ylnaphthalen-2-yl)ethanone
Standard InChI InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
Standard InChI Key OLUWJUQTHLYMKJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Canonical SMILES CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C

Introduction

Chemical Structure and Basic Properties

6-Acetyl-2-isopropylnaphthalene consists of a naphthalene backbone with an acetyl (CH₃CO-) group at position 6 and an isopropyl (CH(CH₃)₂) group at position 2. While specific data for this compound is limited in the available literature, we can infer certain properties based on its structural components and related compounds.

The compound's structure incorporates both an aromatic ring system (naphthalene) and functional groups that influence its chemical behavior. The acetyl group introduces carbonyl functionality, making the compound susceptible to nucleophilic addition reactions and other carbonyl chemistry. The isopropyl group, being an alkyl substituent, contributes electron density to the aromatic system through inductive effects.

Synthetic Routes and Preparation Methods

NHPI-Catalyzed Aerobic Oxidation

One of the most well-documented methods for preparing 6-Acetyl-2-isopropylnaphthalene involves the oxidation of 2,6-diisopropylnaphthalene using N-hydroxyphthalimide (NHPI) as a catalyst. This synthetic approach was developed as part of a broader strategy for producing 6-hydroxy-2-naphthoic acid (HNPA).

The reaction proceeds under the following conditions:

  • Substrate: 2,6-diisopropylnaphthalene

  • Oxidant: O₂ (1 atm)

  • Catalyst: NHPI (10 mol %)

  • Co-catalyst: Co(OAc)₂ (0.5 mol %)

This selective oxidation targets one of the isopropyl groups while leaving the other intact, resulting in the formation of 6-acetyl-2-isopropylnaphthalene . The reaction demonstrates the remarkable selectivity that can be achieved with NHPI-catalyzed processes.

Role in Synthetic Pathways

Synthesis of 6-Hydroxy-2-naphthoic Acid

6-Acetyl-2-isopropylnaphthalene serves as a crucial intermediate in the synthesis of 6-hydroxy-2-naphthoic acid (HNPA), which itself has various applications. The synthetic pathway proceeds through the following steps:

  • Oxidation of 2,6-diisopropylnaphthalene to 6-acetyl-2-isopropylnaphthalene

  • Further oxidation of 6-acetyl-2-isopropylnaphthalene to 6-isopropyl-2-naphthoic acid using O₂ (1 atm) with Co(OAc)₂ (0.5 mol %) and Mn(OAc)₂ (0.5 mol %) as catalysts

  • Esterification of the resulting acid

  • Aerobic oxidation to produce methyl 6-hydroxy-2-naphthoate

  • Hydrolysis to obtain 6-hydroxy-2-naphthoic acid

Alternatively, 6-acetyl-2-isopropylnaphthalene can be oxidized to 6-acetyl-2-naphthol, followed by oxidation and deacetylation to produce HNPA .

Analytical Characterization Methods

Chromatographic Methods

Purification and analysis of 6-Acetyl-2-isopropylnaphthalene and related compounds typically employ chromatographic techniques such as:

  • Column chromatography

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

Comparative Analysis with Related Compounds

Relationship to Naphthalene Derivatives

6-Acetyl-2-isopropylnaphthalene belongs to a broader family of substituted naphthalenes with diverse properties and applications. Related compounds include:

  • 2-Isopropylnaphthalene (CAS: 2027-17-0), which has the following properties:

    • Molecular Formula: C₁₃H₁₄

    • Molecular Weight: 170.25

    • Boiling Point: 268.2±0.0 °C at 760 mmHg

    • Melting Point: 14°C

    • Flash Point: 109.7±8.9 °C

    • Density: 1.0±0.1 g/cm³

  • 2,6-Diisopropylnaphthalene, which serves as a precursor in the synthesis of 6-Acetyl-2-isopropylnaphthalene.

  • 6-Isopropyl-2-naphthoic acid, a further oxidation product in the synthetic pathway to 6-hydroxy-2-naphthoic acid.

Industrial and Research Applications

Pharmaceutical Intermediates

The structural features of 6-Acetyl-2-isopropylnaphthalene make it potentially valuable in pharmaceutical synthesis. Naphthalene derivatives have been extensively used in pharmaceutical development, notably in the synthesis of non-steroidal anti-inflammatory drugs such as naproxen .

Fine Chemical Synthesis

The controlled oxidation of 6-Acetyl-2-isopropylnaphthalene represents an important case study in selective transformation of polysubstituted aromatic compounds. The methodology using NHPI as a key catalyst demonstrates environmentally friendly approaches to organic synthesis using molecular oxygen as the primary oxidant .

Future Research Directions

Catalyst Development for Selective Functionalization

The NHPI-catalyzed aerobic oxidation used to produce 6-Acetyl-2-isopropylnaphthalene represents an area with potential for further development. Research into modified catalysts or reaction conditions could enhance selectivity, yield, and sustainability of these transformations.

Exploration of Additional Synthetic Applications

Given the versatility of the acetyl and isopropyl functional groups, 6-Acetyl-2-isopropylnaphthalene could serve as a starting material for the synthesis of diverse naphthalene derivatives with applications in materials science, pharmaceuticals, and other fields.

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